molecular formula C8H5BrIN B7972177 4-bromo-3-iodo-1H-indole

4-bromo-3-iodo-1H-indole

Cat. No.: B7972177
M. Wt: 321.94 g/mol
InChI Key: ZIZWZWBILIAEKU-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1H-indole (CAS: 1318104-09-4; MFCD24185543) is a halogenated indole derivative featuring bromine and iodine substituents at the 4- and 3-positions of the indole ring, respectively.

Properties

IUPAC Name

4-bromo-3-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-5-2-1-3-7-8(5)6(10)4-11-7/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZWZWBILIAEKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=CN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-iodo-1H-indole typically involves the halogenation of indole derivatives. One common method is the sequential halogenation of 1H-indole. Initially, 1H-indole undergoes bromination at the fourth position using bromine or N-bromosuccinimide in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-1H-indole is then subjected to iodination at the third position using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent such as hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-iodo-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Various substituted indoles depending on the nucleophile used.

    Coupling Reactions: Biaryl or alkyne-linked indole derivatives.

    Oxidation and Reduction Reactions: Indole-3-carboxylic acids or indoline derivatives.

Scientific Research Applications

4-Bromo-3-iodo-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-3-iodo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole ring structure allows it to bind to various molecular targets, influencing cellular pathways and biological processes. For example, indole derivatives are known to inhibit enzymes like glycogen synthase kinase-3, which plays a role in various diseases .

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism

Table 1: Comparison of Bromo-Iodo Indole Derivatives

Compound Name CAS Number Substituent Positions Molecular Formula Key Applications/Notes
4-Bromo-3-iodo-1H-indole 1318104-09-4 4-Br, 3-I C₈H₅BrIN Cross-coupling precursor
5-Bromo-3-iodo-1H-indole 868694-19-3 5-Br, 3-I C₈H₅BrIN Antibacterial agent development
5-Bromo-6-iodo-1H-indole 1000343-06-5 5-Br, 6-I C₈H₅BrIN Fluorescent probe synthesis
4-Bromo-7-methyl-1H-indole 936092-87-4 4-Br, 7-Me C₉H₈BrN Protein kinase inhibition

Key Findings :

  • Reactivity : The 3-iodo substituent in this compound enhances electrophilic substitution at the 4-position, making it a versatile scaffold for functionalization .
  • Stability: Bromo-iodo indoles with substituents at adjacent positions (e.g., 4-Br/3-I) exhibit lower thermal stability compared to non-adjacent analogs (e.g., 5-Br/6-I), as inferred from melting points (>200°C for related compounds) .

Halogen vs. Alkyl/Methoxy Groups :

  • 4-Bromo-3-methyl-1H-indole (CAS: 475039-81-7): The methyl group at C3 increases electron density, reducing reactivity in cross-coupling but improving solubility in non-polar solvents .
  • 4-Methoxy-3-(triazolyl)ethyl-1H-indole (CAS: N/A): Methoxy and triazole groups enhance antioxidant activity, as seen in ischemia treatment studies .
  • 5-Bromo-3-(imidazolyl)-1H-indole derivatives : These compounds (e.g., compounds 8–11 in ) demonstrate potent antifungal activity, attributed to the imidazole moiety’s coordination with metal ions .

Table 2: Spectral Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
This compound Not reported Not reported Not reported
5-Bromo-3-iodo-1H-indole ~3100 (C-H) 7.23 (m, 3H), 4.62 (t, 2H) 146.0, 135.5, 129.5
4-Bromo-7-methyl-1H-indole 2920 (C-H) 7.14 (d, J=2.0 Hz), 3.28 (t) 121.9, 116.4, 26.3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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